molecular formula C9H7F3O3 B6178609 4-(1,1,2-trifluoroethoxy)benzoic acid CAS No. 2770368-63-1

4-(1,1,2-trifluoroethoxy)benzoic acid

Cat. No.: B6178609
CAS No.: 2770368-63-1
M. Wt: 220.1
InChI Key:
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Description

4-(1,1,2-trifluoroethoxy)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a trifluoroethoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2-trifluoroethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,1,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution of the hydroxyl group by the trifluoroethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-(1,1,2-trifluoroethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,1,2-trifluoroethoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid
  • 4-(1,1,1-trifluoroethoxy)benzoic acid
  • 4-(1,1-difluoroethoxy)benzoic acid

Uniqueness

4-(1,1,2-trifluoroethoxy)benzoic acid is unique due to the specific positioning and number of fluorine atoms in the trifluoroethoxy group. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. These properties make it particularly valuable in applications requiring high specificity and performance.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,1,2-trifluoroethoxy)benzoic acid involves the reaction of 4-hydroxybenzoic acid with 1,1,2-trifluoroethanol in the presence of a dehydrating agent to form the desired product.", "Starting Materials": [ "4-hydroxybenzoic acid", "1,1,2-trifluoroethanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzoic acid in a suitable solvent (e.g. dichloromethane) and add a dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide) to the reaction mixture.", "Step 2: Heat the reaction mixture under reflux for a suitable period of time (e.g. 2-4 hours) to form the corresponding acid chloride intermediate.", "Step 3: Cool the reaction mixture to room temperature and slowly add 1,1,2-trifluoroethanol to the reaction mixture while stirring.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time (e.g. 2-4 hours) to form the desired product, 4-(1,1,2-trifluoroethoxy)benzoic acid.", "Step 5: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS No.

2770368-63-1

Molecular Formula

C9H7F3O3

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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